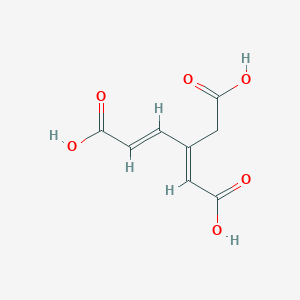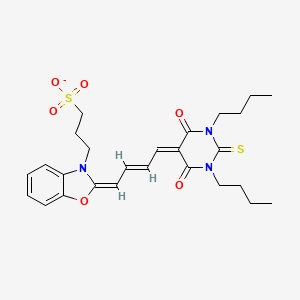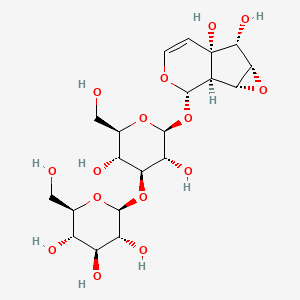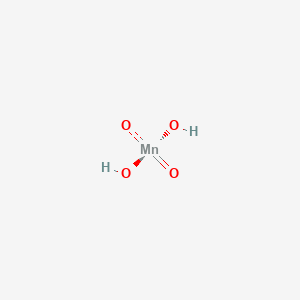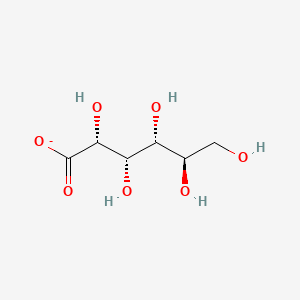
3-METHYL-3-HEPTENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon. This compound is also known by other names such as 3-Methyl-trans-3-heptene and (E)-3-Methylhept-3-ene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3-methyl-3-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water and form the alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methylheptane. This process involves passing the alkane over a catalyst, such as platinum or palladium, at high temperatures to remove hydrogen and form the desired alkene .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-heptene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it to 3-methylheptane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: 3-Methylheptane.
Substitution: Dibromo or dichloro derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-heptene has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: It serves as a reference compound in the analysis of biological samples for the presence of alkenes.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-trans-3-heptene
- (E)-3-Methylhept-3-ene
- 3-Methyl-cis-3-heptene
- (Z)-3-Methylhept-3-ene
- 2-Hexene, 2-ethyl
Uniqueness
3-Methyl-3-heptene is unique due to its specific structure, which includes a double bond at the third carbon and a methyl group also attached to the third carbon. This structure influences its reactivity and the types of reactions it can undergo compared to other similar alkenes .
Eigenschaften
CAS-Nummer |
7300-03-0 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(E)-3-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |
InChI-Schlüssel |
AAUHUDBDDBJONC-BQYQJAHWSA-N |
SMILES |
CCCC=C(C)CC |
Isomerische SMILES |
CCC/C=C(\C)/CC |
Kanonische SMILES |
CCCC=C(C)CC |
| 51886-28-3 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


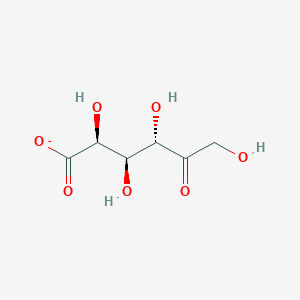
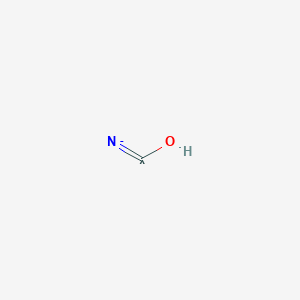
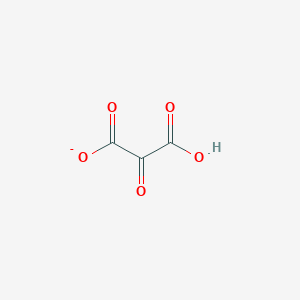

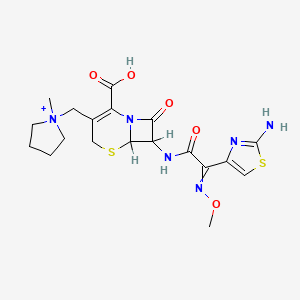
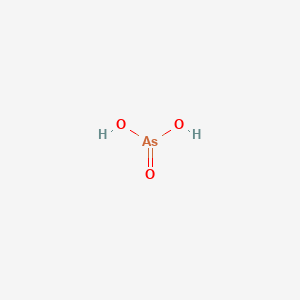

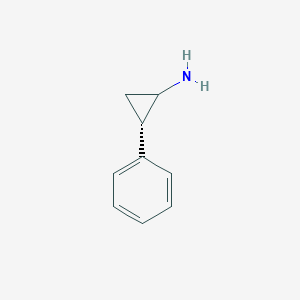
![2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)
